molecular formula C17H19NO2 B15064548 2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one CAS No. 666190-71-2

2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one

Cat. No.: B15064548
CAS No.: 666190-71-2
M. Wt: 269.34 g/mol
InChI Key: PFXNIHKEDHNOOM-UHFFFAOYSA-N
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Description

2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone is an organic compound that features a morpholine ring substituted with a methyl group at the 4-position and a naphthalene ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Methylation: The 4-position of the morpholine ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Coupling: The final step involves coupling the methylated morpholine ring with the naphthalene-acyl chloride intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the ethanone moiety.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylmorpholin-3-yl)-1-phenylethanone: Similar structure but with a phenyl ring instead of a naphthalene ring.

    2-(4-methylmorpholin-3-yl)-1-(pyridin-2-yl)ethanone: Contains a pyridine ring instead of a naphthalene ring.

Uniqueness

2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone is unique due to the presence of both a morpholine ring and a naphthalene ring, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

666190-71-2

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-(4-methylmorpholin-3-yl)-1-naphthalen-2-ylethanone

InChI

InChI=1S/C17H19NO2/c1-18-8-9-20-12-16(18)11-17(19)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,16H,8-9,11-12H2,1H3

InChI Key

PFXNIHKEDHNOOM-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCC1CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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